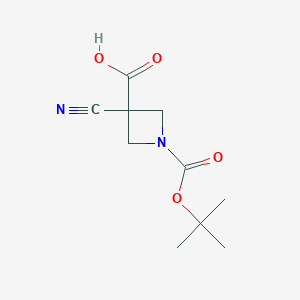
3-溴-4-硝基-1H-吡唑
描述
3-Bromo-4-nitro-1H-pyrazole is a chemical compound with the linear formula C3H2BrN3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound is typically stored at ambient temperature and is available in solid form .
Synthesis Analysis
The synthesis of 3-Bromo-4-nitro-1H-pyrazole involves the dissolution of pyrazole in 50.0% hydrobromic acid, under stirring, controlling the temperature at 5-15°C, and adding 47.07g of 25.0% potassium dichromate solution dropwise .Molecular Structure Analysis
The molecular structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, a related compound, has been studied. The compound crystallizes in the monoclinic space group P21/c with a = 7.177 (2) Å, b = 10.999 (3) Å, c = 10.414 (3) Å, β = 100.145(11)°, and V = 809.3 (4) Å3 .Physical And Chemical Properties Analysis
3-Bromo-4-nitro-1H-pyrazole is a solid at room temperature . Its molecular weight is 191.97 .科学研究应用
吡唑衍生物的合成
3-溴-4-硝基-1H-吡唑用于合成各种吡唑衍生物。例如,它参与了在温和条件下制备4-取代-3,5-双(2-吡啶基)-1H-吡唑,展示出氯、溴、碘和硝基等不同取代基(Zhang et al., 2006)。这些化合物已经通过各种光谱技术进行了表征。
结构测定研究
该化合物在研究分子结构方面发挥作用。研究表明,从1-硝基-和4-溴-吡唑形成的[C3H3N2]+离子保留其环状结构。这项研究对于理解基于吡唑的化合物的结构性质是至关重要的(Tilborg & Thuijl, 1984)。
互变异构和晶体学
已进行了关于4-溴-1H-吡唑在固态和溶液中的互变异构研究。这项研究包括多核磁共振光谱和X射线晶体学,以了解这些化合物的行为(Trofimenko et al., 2007)。
三聚银(I)吡唑酸盐的形成
已进行了关于合成4-溴吡唑及其衍生物的三聚银(I)加合物的研究。这些研究涉及通过X射线晶体学和光谱方法对合成化合物进行表征,有助于理解金属-吡唑相互作用(Dias & Diyabalanage, 2006)。
抗菌研究
已合成并评估了3-溴-4-硝基-1H-吡唑衍生物的抗菌活性。这些研究对于开发新的抗菌剂是至关重要的(Basha et al., 2015)。
安全和危害
The safety data sheet for 3-Bromo-4-nitro-1H-pyrazole indicates that it should be handled with care. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
未来方向
Pyrazoles, including 3-Bromo-4-nitro-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Therefore, future research may focus on exploring the diverse biological activities of pyrazole derivatives and advancing the methodologies and applications of these compounds .
作用机制
Target of Action
Pyrazoles, the class of compounds to which 3-bromo-4-nitro-1h-pyrazole belongs, are known to interact with various biological targets due to their versatile scaffold .
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of two adjacent nitrogen atoms in their structure .
Biochemical Pathways
Pyrazoles have been reported to inhibit oxidative phosphorylation and atp exchange reactions, suggesting that they may impact energy metabolism pathways .
Result of Action
Pyrazoles have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-Bromo-4-nitro-1H-pyrazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Bromo-4-nitro-1H-pyrazole can form non-covalent interactions with biomolecules, such as hydrogen bonds and van der Waals forces, which further modulate its biochemical properties .
Cellular Effects
The effects of 3-Bromo-4-nitro-1H-pyrazole on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, 3-Bromo-4-nitro-1H-pyrazole can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. This can result in modified gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 3-Bromo-4-nitro-1H-pyrazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This binding often involves hydrogen bonds and other non-covalent interactions. Additionally, 3-Bromo-4-nitro-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-nitro-1H-pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-nitro-1H-pyrazole remains stable under ambient conditions but may degrade under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to 3-Bromo-4-nitro-1H-pyrazole can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-nitro-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, 3-Bromo-4-nitro-1H-pyrazole can induce toxic effects, such as oxidative stress and cellular damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to an optimal level .
Metabolic Pathways
3-Bromo-4-nitro-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic fluxes by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, 3-Bromo-4-nitro-1H-pyrazole can affect the redox state of cells by modulating the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-nitro-1H-pyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, 3-Bromo-4-nitro-1H-pyrazole may accumulate in the nucleus, where it can interact with DNA and regulatory proteins .
Subcellular Localization
The subcellular localization of 3-Bromo-4-nitro-1H-pyrazole is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Bromo-4-nitro-1H-pyrazole may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Bromo-4-nitro-1H-pyrazole is essential for elucidating its biochemical and cellular effects .
属性
IUPAC Name |
5-bromo-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAURTANBYDETIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720885 | |
| Record name | 5-Bromo-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784193-37-9 | |
| Record name | 5-Bromo-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)


![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1374823.png)






![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)

